2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate
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Overview
Description
2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a pyrimidine ring substituted with a methoxy group at the 2-position and an ethanamine group at the 4-position, combined with a trifluoroacetate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyrimidin-4-yl)ethan-1-amine typically involves the reaction of 2-methoxypyrimidine with ethylene diamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyrimidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate has several applications in scientific research:
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyrimidin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxypyrimidin-4-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-(4-Methoxypyrimidin-2-yl)ethan-1-amine: Similar structure but with different substitution positions on the pyrimidine ring.
Uniqueness
2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate is unique due to its specific substitution pattern and the presence of the trifluoroacetate counterion, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-methoxypyrimidin-4-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.C2HF3O2/c1-11-7-9-5-3-6(10-7)2-4-8;3-2(4,5)1(6)7/h3,5H,2,4,8H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPAUNYRWPPQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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